

In-Depth Technical Guide: 1,3-Dichloro-5-iodo-2-methoxybenzene

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Compound of Interest

Compound Name: 1,3-Dichloro-5-iodo-2-methoxybenzene

Cat. No.: B8223702

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CAS Number: 71742-42-2

This technical guide provides a comprehensive overview of **1,3-Dichloro-5-iodo-2-methoxybenzene**, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

1,3-Dichloro-5-iodo-2-methoxybenzene is a halogenated aromatic compound with the molecular formula $C_7H_5Cl_2IO$.^[1] Its structure features a benzene ring substituted with two chlorine atoms, one iodine atom, and a methoxy group. These substituents significantly influence the molecule's reactivity and physical properties.

Property	Value	Source
CAS Number	71742-42-2	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ IO	[1]
Molecular Weight	302.92 g/mol	[1]
IUPAC Name	1,3-dichloro-5-iodo-2-methoxybenzene	[1]
Canonical SMILES	COCl=C(C=C(C=C1Cl)I)Cl	[1]
Physical Appearance	Off-white powder (predicted based on related compounds)	

Synthesis

While a specific detailed protocol for the synthesis of **1,3-Dichloro-5-iodo-2-methoxybenzene** is not readily available in the surveyed literature, a plausible and efficient method is the electrophilic iodination of 2,6-dichloroanisole. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position is targeted for iodination.

Proposed Experimental Protocol: Iodination of 2,6-Dichloroanisole

This protocol is based on established methods for the iodination of activated aromatic compounds.

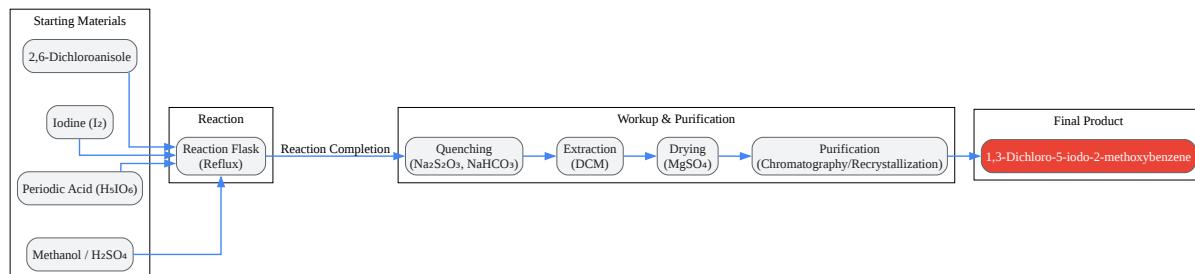
Materials:

- 2,6-Dichloroanisole
- Iodine (I₂)
- Periodic acid (H₅IO₆) or another suitable oxidizing agent
- Methanol

- Sulfuric acid (catalyst)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroanisole in methanol.
- Add iodine (I_2) to the solution and stir until it is completely dissolved.
- Slowly add a solution of periodic acid in methanol to the reaction mixture.
- Add a catalytic amount of sulfuric acid.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **1,3-Dichloro-5-iodo-2-methoxybenzene**.

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Caption: Proposed workflow for the synthesis of **1,3-Dichloro-5-iodo-2-methoxybenzene**.

Spectroscopic Data (Predicted)

While experimental spectra for **1,3-Dichloro-5-iodo-2-methoxybenzene** are not available, the following data are predicted based on the analysis of the closely related compound, 1,3-dichloro-5-iodobenzene.

Technique	Predicted Data
¹ H NMR	A singlet for the methoxy protons (around 3.9-4.0 ppm) and two singlets or two doublets (with a small coupling constant) for the two aromatic protons.
¹³ C NMR	Signals for the methoxy carbon, the two chlorinated aromatic carbons, the iodinated aromatic carbon, and the two aromatic carbons bearing hydrogen atoms. The carbon attached to the iodine would be at a lower field.
Mass Spectrometry (EI)	A molecular ion peak (M^+) at m/z 302, along with characteristic isotopic patterns for the two chlorine atoms. Fragmentation would likely involve the loss of a methyl group and halogen atoms.
Infrared (IR) Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether, and C-Cl and C-I stretching in the fingerprint region.

Solubility

The solubility of **1,3-Dichloro-5-iodo-2-methoxybenzene** has not been empirically determined in the available literature. However, based on its chemical structure, it is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Applications in Drug Development

1,3-Dichloro-5-iodo-2-methoxybenzene is classified as a drug intermediate, indicating its use as a building block in the synthesis of more complex, pharmacologically active molecules. The presence of three different halogen substituents at specific positions, along with a methoxy group, provides multiple sites for further chemical transformations.

The iodine atom is particularly useful for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse molecular scaffolds.

Halogenated aromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.^[2] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by **1,3-Dichloro-5-iodo-2-methoxybenzene** itself. Its primary role is as a synthetic intermediate. The biological activity of its derivatives would depend on the specific functionalities introduced in subsequent synthetic steps.

Halogenated compounds can influence biological systems through various mechanisms, including acting as enzyme inhibitors or modulators of protein-protein interactions. Further research is required to elucidate the pharmacological profile of compounds derived from this intermediate.

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References

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